
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound with the molecular formula C16H9Cl2N3O7SNa and a molecular weight of 480.20 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it useful for detecting and quantifying other substances.
Biology: In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histological studies.
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which is crucial for its application in dyes and pigments. The compound’s ability to undergo redox reactions also plays a significant role in its biological and chemical activities.
Comparison with Similar Compounds
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamide
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate
Comparison: Compared to similar compounds, Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulphonate groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, particularly in the dye and pigment industry.
Properties
CAS No. |
93917-94-3 |
|---|---|
Molecular Formula |
C16H8Cl2N3NaO7S |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
sodium;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9Cl2N3O7S.Na/c17-9-2-3-10(18)14-8(9)1-4-11(16(14)23)19-20-12-5-7(21(24)25)6-13(15(12)22)29(26,27)28;/h1-6,22-23H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
RUNOSWUCOGFPTH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)Cl)Cl)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


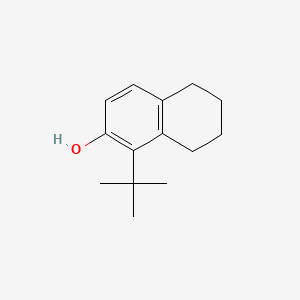

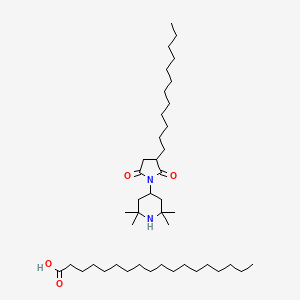
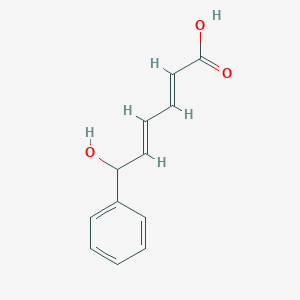
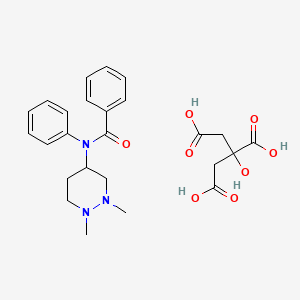
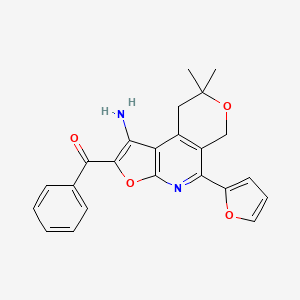
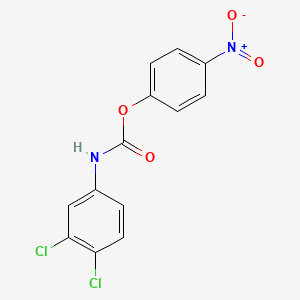
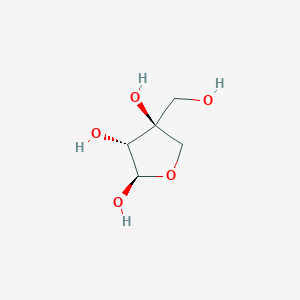
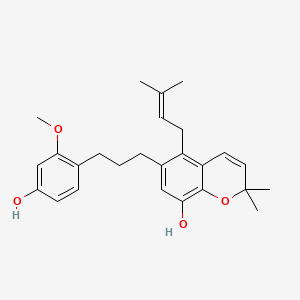
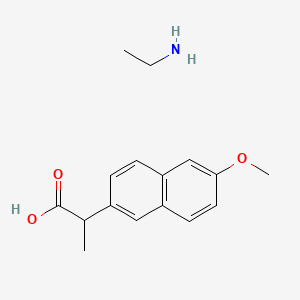
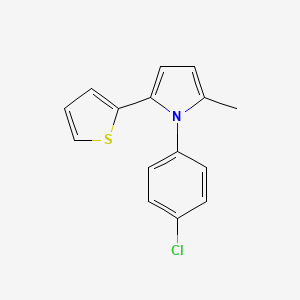
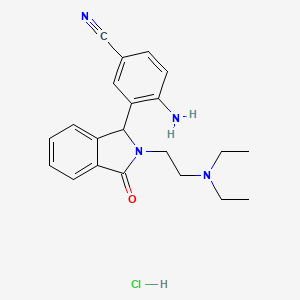
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

